molecular formula C13H13NO4 B14194088 Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate CAS No. 835594-26-8

Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate

Cat. No.: B14194088
CAS No.: 835594-26-8
M. Wt: 247.25 g/mol
InChI Key: HSUXGZAKBFUSSD-UHFFFAOYSA-N
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Description

Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a benzoate ester group, which is an ester derived from benzoic acid. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate typically involves the formation of the oxazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. This can be achieved using reagents such as N-bromosuccinimide (NBS) for radical halogenation, followed by nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include N-bromosuccinimide (NBS) for halogenation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxazole derivatives, while substitution reactions can result in the formation of various substituted benzoate esters.

Scientific Research Applications

Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring and benzoate ester groups play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate can be compared with other similar compounds, such as:

Properties

CAS No.

835594-26-8

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate

InChI

InChI=1S/C13H13NO4/c1-16-8-11-7-12(14-18-11)9-3-5-10(6-4-9)13(15)17-2/h3-7H,8H2,1-2H3

InChI Key

HSUXGZAKBFUSSD-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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